Welcome to the BenchChem Online Store!
molecular formula C12H16N2O3 B279444 N-(2-tert-butyl-4-nitrophenyl)acetamide

N-(2-tert-butyl-4-nitrophenyl)acetamide

Cat. No. B279444
M. Wt: 236.27 g/mol
InChI Key: QEVJUFJHKCKVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652041B2

Procedure details

N-(2-tert-butyl-4-nitrophenyl)acetamide (840 mg, 3.57 mmol) was dissolved in concentrated HBr (48%, 20 mL). The resulting solution was heated at 110° C. for 3 h. The reaction mixture was cooled to rt, diluted with EtOAc, and poured into sat. NaHCO3 solution. The organic phase was extracted with sat. NaHCO3 solution and brine, dried over Na2SO4, filtered and concentrated to give the desired product as a yellow-green oil (710 mg, >100%). 1H NMR (400 MHz, CD3OD) δ: 7.52 (d, 1H), 7.40 (dd, 1H), 7.33 (d, 1H), and 1.42 (s, 9H).
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:6]=1[NH:14]C(=O)C)([CH3:4])([CH3:3])[CH3:2].C([O-])(O)=O.[Na+]>Br.CCOC(C)=O>[C:1]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:6]=1[NH2:14])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with sat. NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.